![molecular formula C13H12N2O3S B1297203 Ethyl-7-Methoxybenzo[d]imidazo[2,1-b]thiazol-2-carboxylat CAS No. 81021-97-8](/img/structure/B1297203.png)

Ethyl-7-Methoxybenzo[d]imidazo[2,1-b]thiazol-2-carboxylat

Übersicht

Beschreibung

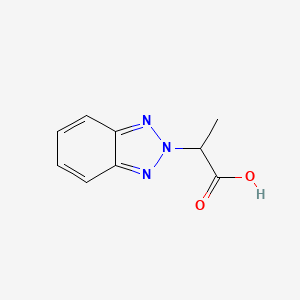

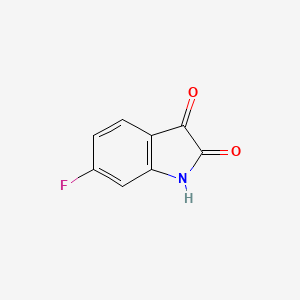

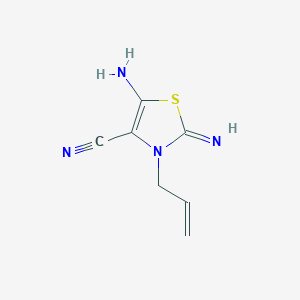

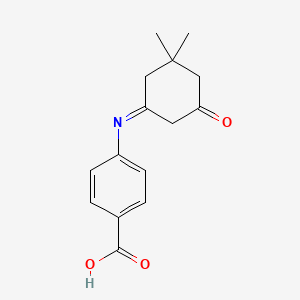

“Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” is a complex organic compound with the molecular formula C13H12N2O3S . It is part of the benzo[d]imidazo[2,1-b]thiazoles class of compounds, which have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles, including “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate”, has been achieved through a highly efficient, unprecedented, catalyst-free microwave-assisted procedure . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” is characterized by its molecular formula C13H12N2O3S . The compound has an average mass of 276.311 Da and a monoisotopic mass of 276.056854 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” are part of a broader class of reactions used to synthesize benzo[d]imidazo[2,1-b]thiazoles . These reactions provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” can be inferred from its molecular structure. It has an average mass of 276.311 Da and a monoisotopic mass of 276.056854 Da . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antimycobakterielle Wirkstoffe

Diese Verbindung wurde bei der Entwicklung und Synthese neuer antimycobakterieller Wirkstoffe verwendet . Auf der Suche nach neuen Antimycobakterien haben Forscher die Bedeutung von Imidazo-[2,1-b]-thiazol- und Benzo-[d]-imidazo-[2,1-b]-thiazolcarboxamid-Derivaten aufgezeigt . Das aktivste Benzo-[d]-imidazo-[2,1-b]-thiazol-Derivat zeigte eine signifikante Aktivität gegen Mycobacterium tuberculosis .

Arzneimittelentwicklung und -synthese

Die Verbindung wurde bei der Entwicklung und Synthese neuer Medikamente verwendet . Sie wurde zur Synthese von vier Serien neuer Imidazo-[2,1-b]-thiazol- und Benzo-[d]-imidazo-[2,1-b]-thiazolcarboxamid-Analoga in Kombination mit Piperazin und verschiedenen 1,2,3-Triazolen verwendet .

Molekular-Docking- und Dynamikstudien

Molekular-Docking- und Dynamikstudien wurden für die aktivsten Verbindungen durchgeführt, um das putative Bindungsmuster sowie die Stabilität des Protein-Ligand-Komplexes zu verstehen .

ADMET-Vorhersage

In silico ADMET (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) Vorhersage wurde für diese Verbindung durchgeführt . Dies ist in den frühen Stadien der Medikamentenentwicklung entscheidend, um die Pharmakokinetik und die potenzielle Toxizität des Medikaments vorherzusagen.

Antikrebsmittel

Benzo[d]imidazo[2,1-b]thiazole wurden als potente Antikrebsmittel beschrieben .

Nicht-beruhigendes Anxiolytikum

Diese Klasse von Verbindungen wurde als potentes nicht-beruhigendes Anxiolytikum beschrieben .

PET-Bildgebungssonde

Benzo[d]imidazo[2,1-b]thiazole wurden als PET (Positronen-Emissions-Tomographie)-Bildgebungssonden für β-Amyloid-Plaques im Gehirn von Alzheimer-Patienten verwendet .

Kinase-Inhibitor

Es wurde berichtet, dass diese Verbindungen als Kinase-Inhibitoren wirken , die häufig zur Behandlung von Krebs und Entzündungen eingesetzt werden.

Wirkmechanismus

Target of Action

The primary target of NSC697569 is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

NSC697569 interacts with Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, Coenzyme A. This disruption affects various metabolic processes within Mtb, leading to its inability to grow and survive .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its synthesis.

Result of Action

NSC697569 has demonstrated significant antitubercular activity. Specifically, it has shown an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it exhibited no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM .

Action Environment

It’s worth noting that the compound showed selective inhibition ofMtb over a panel of non-tuberculous mycobacteria (NTM) , suggesting that its action may be influenced by the specific characteristics of the Mtb environment.

Zukünftige Richtungen

The synthesis of benzo[d]imidazo[2,1-b]thiazoles, including “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate”, is a topic of ongoing research due to their significant bioactivities . The development of new synthetic methodologies is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Biochemische Analyse

Biochemical Properties

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways dependent on coenzyme A. Additionally, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate has been found to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In non-cancerous cells, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate has shown minimal toxicity, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, its interaction with pantothenate synthetase leads to the inhibition of coenzyme A biosynthesis . Additionally, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate maintains its biological activity, with sustained effects on cellular functions and metabolic pathways . The compound’s efficacy may decrease over time due to potential interactions with other biomolecules in the cellular environment .

Dosage Effects in Animal Models

The effects of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is involved in various metabolic pathways, primarily through its interaction with enzymes such as pantothenate synthetase . The compound affects the biosynthesis of coenzyme A, a critical cofactor in numerous metabolic reactions . Additionally, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate can influence metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its movement across cellular membranes . Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate has been observed to accumulate in certain tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-3-18-12(16)9-7-15-10-5-4-8(17-2)6-11(10)19-13(15)14-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKUIINEEJIQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=C(C=C(C=C3)OC)SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327865 | |

| Record name | NSC697569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81021-97-8 | |

| Record name | NSC697569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)